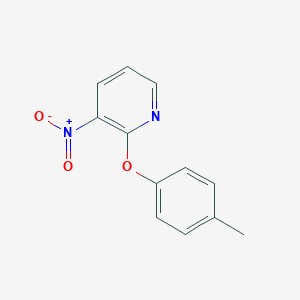

3-Nitro-2-(4-methylphenoxy)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C12H10N2O3 |

|---|---|

Molekulargewicht |

230.22g/mol |

IUPAC-Name |

2-(4-methylphenoxy)-3-nitropyridine |

InChI |

InChI=1S/C12H10N2O3/c1-9-4-6-10(7-5-9)17-12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 |

InChI-Schlüssel |

XQFDJSXKPGZEGL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] |

Kanonische SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Nitro-2-(4-methylphenoxy)pyridine has been investigated for its potential therapeutic applications. The compound's structure suggests it may interact with biological targets, particularly ion channels and enzymes.

NaVInhibition

Research has shown that pyridine derivatives can inhibit the sodium channel NaV1.8, which is associated with pain pathways. Compounds similar to 3-Nitro-2-(4-methylphenoxy)pyridine have been evaluated for their efficacy in treating neuropathic and inflammatory pain conditions . The inhibition of NaV1.8 can lead to significant analgesic effects, making this compound a candidate for further exploration in pain management therapies.

Anticancer Properties

The structural characteristics of nitropyridine derivatives indicate potential anticancer activity. Studies have demonstrated that certain nitropyridines can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways . The ability to modify the chemical structure of 3-Nitro-2-(4-methylphenoxy)pyridine may enhance its potency against various cancer types.

Synthesis and Chemical Properties

The synthesis of 3-Nitro-2-(4-methylphenoxy)pyridine involves several steps that can be optimized for efficiency and yield.

Synthetic Pathways

Various synthetic methods have been developed for creating nitropyridine derivatives. For instance, the nitration of pyridine using nitric acid in the presence of trifluoroacetic anhydride has been shown to yield high amounts of nitropyridine products . This method can be adapted to synthesize 3-Nitro-2-(4-methylphenoxy)pyridine effectively.

Reactivity Studies

The reactivity of 3-Nitro-2-(4-methylphenoxy)pyridine has been explored through nucleophilic functionalization reactions. These studies indicate that the compound can undergo various chemical transformations, making it a versatile building block for synthesizing more complex molecules .

Agrochemical Applications

In addition to medicinal uses, 3-Nitro-2-(4-methylphenoxy)pyridine has potential applications in agriculture as a pesticide or herbicide.

Herbicidal Activity

Research indicates that pyridine derivatives exhibit herbicidal properties, potentially allowing for the development of new agrochemicals that target specific weeds without harming crops . The introduction of a nitro group in the pyridine ring may enhance the herbicidal activity of this compound.

Insecticidal Properties

Compounds similar to 3-Nitro-2-(4-methylphenoxy)pyridine have also shown promise as insecticides, affecting the nervous systems of pests and leading to their mortality . This application could be particularly beneficial in integrated pest management strategies.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of nitropyridine derivatives:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Fluorescence

- 3-Nitro-2-phenoxypyridine: Lacks the methyl group on the phenoxy ring. Fluorescence intensity is consistently lower than the 4-methyl analog across all tested solvents (ethanol, ether, THF, ethyl acetate, acetonitrile) . This highlights the electron-donating effect of the methyl group, which enhances fluorescence by stabilizing excited states.

- Electron-Withdrawing Substituents: Compounds like 3-Nitro-2-(4-nitrophenoxy)pyridine (, compound 2b) and 3-Nitro-2-(trifluoromethyl)pyridine () are expected to exhibit reduced fluorescence due to nitro or trifluoromethyl groups, which quench emission via electron withdrawal .

Physical and Spectroscopic Properties

Data Tables

Table 1: Substituent Impact on Fluorescence

| Substituent Type | Example Compound | Fluorescence Trend | Rationale |

|---|---|---|---|

| Electron-donating (e.g., -CH$ _3 $) | 3-Nitro-2-(4-methylphenoxy)pyridine | Increased | Stabilization of excited state |

| Electron-withdrawing (e.g., -NO$ _2 $) | 3-Nitro-2-(4-nitrophenoxy)pyridine | Decreased | Quenching via electron withdrawal |

| Neutral (e.g., -S-alkyl) | 3-Nitro-2-(propylthio)pyridine | Not studied | N/A |

Vorbereitungsmethoden

Direct Nitration Strategy

The most straightforward approach involves nitrating 2-(4-methylphenoxy)pyridine using a mixed acid system. The phenoxy group at position 2 directs electrophilic substitution to the activated ortho and para positions relative to the oxygen atom. However, the pyridine ring’s electron-deficient nature and the steric effects of the 4-methyl group influence regioselectivity.

Reaction Conditions

-

Nitrating Agent : A 1:1 mixture of fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄, 98%).

-

Temperature : 25–30°C to prevent over-nitration or ring degradation.

-

Duration : 1–2 hours, monitored by thin-layer chromatography (TLC).

Challenges :

-

Competing nitration at positions 4 and 6 due to the phenoxy group’s ortho/para-directing effects.

-

Low yields (<30%) of the target 3-nitro isomer due to steric hindrance from the 4-methyl group.

Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine

Precursor Synthesis: 2-Chloro-3-nitropyridine

This method prioritizes introducing the nitro group before the phenoxy substituent.

Step 1: Nitration of 2-Chloropyridine

2-Chloropyridine undergoes nitration under controlled conditions:

-

Regioselectivity : The chloro group at position 2 directs nitration to position 3, yielding 2-chloro-3-nitropyridine.

-

Yield : 45–50% after purification via dichloromethane extraction.

Step 2: Phenoxy Group Introduction

2-Chloro-3-nitropyridine reacts with 4-methylphenol in a nucleophilic aromatic substitution (SNAr):

-

Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc).

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Key Advantages :

-

Higher regiochemical control compared to direct nitration.

-

Scalable for industrial production using continuous flow reactors.

Alternative Synthetic Routes

Diazotization and Hydrolysis Pathway

This method adapts strategies from nitropyridine derivative synthesis:

Step 1: Amination and Nitration

Step 2: Diazotization

The amino group is converted to a diazonium salt using NaNO₂/HCl at 0–5°C.

Step 3: Hydrolysis and Substitution

-

Hydrolysis of the diazonium salt produces 2-hydroxy-4-chloro-3-nitropyridine.

-

Chlorination with POCl₃ converts the hydroxyl group to chloride.

-

Phenoxy substitution follows the SNAr protocol outlined in Section 2.1.

Yield : 40–45% over four steps.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Direct Nitration | Nitration of pre-substituted pyridine | 25–30% | Low | Limited |

| SNAr of 2-Chloro-3-nitropyridine | Nitration followed by substitution | 60–65% | High | Industrial |

| Diazotization Pathway | Multi-step functional group interconversion | 40–45% | Moderate | Laboratory-scale |

Optimization Insights :

-

Catalytic Systems : Copper(I) iodide (CuI) enhances SNAr efficiency in polar aprotic solvents, reducing reaction time by 30%.

-

Solvent Effects : DMAc outperforms DMF in minimizing side reactions during phenoxy substitution.

Industrial Production Considerations

Continuous Flow Nitration

Adopting flow chemistry improves safety and yield for large-scale synthesis:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Nitro-2-(4-methylphenoxy)pyridine, and how can reaction conditions be optimized for higher yield?

- Answer: The compound is synthesized via nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with p-cresol. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For instance, using a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ enhances nucleophilicity. Purification via column chromatography (cyclohexane/ethyl acetate, 5:5) yields the product with Rf ≈ 0.4. Higher yields (81–94%) are achievable by controlling moisture and oxygen sensitivity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 3-Nitro-2-(4-methylphenoxy)pyridine?

- Answer:

- IR Spectroscopy: Identifies nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups.

- NMR (¹H and ¹³C): Confirms aromatic proton environments (δ 7.0–8.5 ppm) and methyl group integration (δ 2.3–2.5 ppm).

- HRMS (ESI): Validates molecular weight (e.g., [M+H]⁺ calculated vs. experimental values within ±1 ppm error).

- Melting Point Analysis: Consistency with literature (e.g., 100–102°C for derivatives) ensures purity .

Q. What solvent systems are recommended for recrystallizing 3-Nitro-2-(4-methylphenoxy)pyridine, and how does solvent choice impact yield?

- Answer: Ethyl acetate/cyclohexane (1:1) or ethanol/water mixtures are effective. Polar solvents like ethanol improve solubility at elevated temperatures, while gradual cooling promotes crystal formation. Avoid highly polar solvents (e.g., DMSO) that may trap impurities .

Advanced Research Questions

Q. How does the fluorescence intensity of 3-Nitro-2-(4-methylphenoxy)pyridine vary with solvent polarity, and what mechanistic insights does this provide?

- Answer: Fluorescence intensity is inversely correlated with solvent polarity. In non-polar solvents (e.g., ether), the compound exhibits higher quantum yields due to reduced solvation-induced quenching. Polar solvents (e.g., acetonitrile) stabilize excited states via dipole interactions, leading to faster non-radiative decay. This suggests intramolecular charge transfer (ICT) as a key emission mechanism .

Q. What factors contribute to the observed decrease in fluorescence intensity over time, and how can experimental protocols mitigate this?

- Answer: Photodegradation and oxidation under aerobic conditions are primary factors. Mitigation strategies include:

- Storing solutions in amber vials under inert gas (N₂/Ar).

- Using antioxidants (e.g., BHT) in solvent systems.

- Avoiding prolonged exposure to UV light during measurement .

Q. How can computational methods like DFT predict the electronic properties and reactivity of 3-Nitro-2-(4-methylphenoxy)pyridine?

- Answer: Density Functional Theory (DFT) models electron distribution in the nitro and methoxy groups, revealing electron-withdrawing and donating effects. HOMO-LUMO gaps correlate with fluorescence behavior, while Fukui indices predict sites for electrophilic/nucleophilic attack. Such studies guide rational modifications for enhanced photostability or reactivity .

Q. In biological screening, how does structural modification of the pyridine ring influence antiproliferative activity in related compounds?

- Answer: Introducing arylvinyl groups (e.g., 3e, 3f derivatives) enhances π-π stacking with biological targets, improving antiproliferative activity (IC₅₀ <1 µM). Cadogan reductive cyclization of nitro groups generates fused heterocycles, increasing binding affinity to microtubule proteins. Screening in colon cancer cell lines (e.g., HCT-116) validates these effects .

Q. What analytical approaches resolve contradictions in fluorescence data under varying concentrations?

- Answer: Self-quenching at high concentrations (>1 mM) reduces intensity due to collisional deactivation. Use dilution series (0.1–100 µM) and Stern-Volmer plots to quantify quenching constants. Time-resolved fluorescence spectroscopy distinguishes static vs. dynamic quenching mechanisms .

Methodological Tables

Table 1. Solvent Effects on Fluorescence Intensity of 3-Nitro-2-(4-methylphenoxy)pyridine

| Solvent | Polarity Index | Relative Intensity (%) |

|---|---|---|

| Ether | 2.8 | 100 (Reference) |

| Tetrahydrofuran | 4.0 | 85 |

| Ethyl Acetate | 4.4 | 72 |

| Acetonitrile | 5.8 | 58 |

| Data derived from fluorescence spectra in . |

Table 2. Key Synthetic Parameters for Derivatives

| Derivative | Yield (%) | Melting Point (°C) | Rf Value |

|---|---|---|---|

| 3e (Trimethoxy) | 94 | 171–173 | 0.4 |

| 3f (Trimethoxy) | 87 | 100–102 | 0.4 |

| 3g (Dimethoxy) | 81 | 182–184 | 0.4 |

| Adapted from synthesis protocols in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.